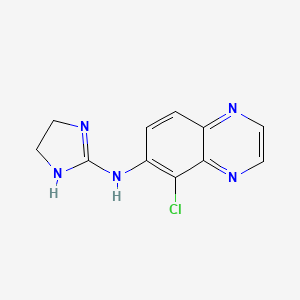

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Description

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (C₁₁H₁₀ClN₅; MW 247.68) is a quinoxaline derivative featuring a chloro substituent at position 5 and an imidazoline ring at position 6 (Figure 1). This compound is recognized as a key impurity in brimonidine tartrate, an α₂-adrenergic agonist used in glaucoma treatment . As a by-product in pharmaceutical synthesis, it is stored at -20°C under inert conditions to maintain stability .

Properties

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQWCCBDYLTRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238428 | |

| Record name | UK 14819 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91147-46-5 | |

| Record name | UK 14819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK 14819 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically involves the condensation of appropriate quinoxaline derivatives with imidazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of high-efficiency catalysts and automated reaction systems to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Halogenation and other substitution reactions can occur, often using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Common reagents include palladium or copper catalysts, cesium carbonate as a base, and oxidizing agents like TBHP . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with altered functional groups, while substitution reactions can introduce new halogen atoms into the molecule .

Scientific Research Applications

Pharmacological Applications

- Antiglaucoma Agents :

-

Protein Disulfide Isomerase Inhibition :

- Recent studies have shown that quinoxaline derivatives can act as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in various cancers. The structural modifications of quinoxaline derivatives, including 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, enhance their efficacy as PDI inhibitors .

-

Anticancer Activity :

- Compounds similar to 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine have exhibited significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain analogues demonstrate IC values below 1 μM against specific cancer cell lines, indicating high potency .

Case Study 1: Antiglaucoma Efficacy

A study assessing the efficacy of brimonidine formulations containing impurities like 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine revealed that these impurities did not significantly alter the pharmacological profile of the active ingredient but provided insights into their stability and safety profiles during formulation development .

Case Study 2: Cancer Cell Line Testing

In a systematic evaluation of PDI inhibitors derived from quinoxaline structures, researchers synthesized several analogues and tested their cytotoxicity against U-87 MG and MIA PaCa-2 cell lines. The results indicated that the presence of halogen substituents, such as chlorine in 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, contributed to enhanced binding affinity and inhibitory activity against PDI .

Mechanism of Action

The mechanism of action for 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. In the context of antiglaucoma agents, it may act on adrenergic receptors to reduce intraocular pressure . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Structural Analogs

Pharmacological and Physicochemical Insights

- Bromine’s larger atomic radius may enhance membrane permeability and α₂-adrenergic affinity .

- Brimonidine’s tartrate salt formulation improves solubility and therapeutic efficacy .

- Impurity Profile : The chloro derivative is classified as a "by-product" in brimonidine synthesis, whereas desbromo derivatives (e.g., EP Impurity A) arise from incomplete halogenation. These impurities are monitored for toxicity but lack intrinsic therapeutic activity .

Biological Activity

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, also known as UK 14819, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

- Molecular Formula : C₁₁H₁₀ClN₅

- Molecular Weight : 247.68 g/mol

- CAS Number : 91147-46-5

- Solubility : Slightly soluble in DMSO and methanol when heated .

Biological Activity Overview

This compound is primarily noted for its role as an impurity in brimonidine formulations, which are used mainly in the treatment of glaucoma. However, research indicates that it may exhibit various biological activities beyond its role as an impurity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. The structure-activity relationship (SAR) reveals that substituents on the quinoxaline core significantly influence biological activity.

Key Findings :

- In vitro tests have shown significant growth inhibition against various cancer cell lines. For example, quinoxaline derivatives have demonstrated IC₅₀ values ranging from 1.6 μM to 4.4 μM against melanoma and colon carcinoma cell lines .

| Compound | Cell Line | IC₅₀ (μM) | Activity |

|---|---|---|---|

| 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | MCF-7 | 22.11 ± 13.3 | Moderate |

| Other Quinoxaline Derivative | HCT116 | 4.4 | Good |

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Compounds within this class have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation rates.

- Inhibition of Angiogenesis : Certain quinoxaline derivatives inhibit vascular endothelial growth factor (VEGF)-induced proliferation, which is crucial for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoxaline derivatives:

- Study on Anticancer Properties :

- Immunological Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.